molecular formula C10H14S2 B7990289 Methyl 4-(n-propylthio)phenyl sulfide

Methyl 4-(n-propylthio)phenyl sulfide

Cat. No.: B7990289
M. Wt: 198.4 g/mol
InChI Key: HEXWCLSFYHBWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(n-propylthio)phenyl sulfide: is an organic compound characterized by the presence of a methyl group attached to a phenyl ring, which is further substituted with a propylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(n-propylthio)phenyl sulfide typically involves the reaction of 4-bromothioanisole with n-propylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(n-propylthio)phenyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: The major products formed are sulfoxides and sulfones.

    Substitution: Depending on the substituent introduced, products like nitro or bromo derivatives of this compound are formed.

Scientific Research Applications

Methyl 4-(n-propylthio)phenyl sulfide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 4-(n-propylthio)phenyl sulfide involves its interaction with molecular targets through its sulfide and phenyl groups. These interactions can lead to the inhibition of enzymes or modulation of protein functions, depending on the specific biological context. The exact pathways and molecular targets involved are still under investigation and may vary based on the application .

Comparison with Similar Compounds

    Methyl phenyl sulfide: Similar structure but lacks the propylthio group.

    Ethyl 4-(n-propylthio)phenyl sulfide: Similar structure with an ethyl group instead of a methyl group.

    Methyl 4-(methylthio)phenyl sulfide: Similar structure with a methylthio group instead of a propylthio group.

Uniqueness: Methyl 4-(n-propylthio)phenyl sulfide is unique due to the presence of the propylthio group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desired .

Properties

IUPAC Name

1-methylsulfanyl-4-propylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S2/c1-3-8-12-10-6-4-9(11-2)5-7-10/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXWCLSFYHBWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.